6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde
CAS No.:
Cat. No.: VC17713081
Molecular Formula: C9H4F3NOS
Molecular Weight: 231.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4F3NOS |
|---|---|
| Molecular Weight | 231.20 g/mol |
| IUPAC Name | 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H4F3NOS/c10-9(11,12)7-2-1-5-3-6(4-14)15-8(5)13-7/h1-4H |
| Standard InChI Key | BQNWKZWMNNOIJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1C=C(S2)C=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde (C<sub>9</sub>H<sub>4</sub>F<sub>3</sub>NOS) features a bicyclic system comprising a pyridine ring fused to a thiophene moiety. The trifluoromethyl (-CF<sub>3</sub>) group occupies the 6-position, while the aldehyde (-CHO) resides at the 2-position of the thieno[2,3-b]pyridine scaffold. This substitution pattern creates distinct electronic effects: the -CF<sub>3</sub> group exerts strong electron-withdrawing character, polarizing the aromatic system, while the aldehyde provides a reactive site for further derivatization.
Spectroscopic Characteristics
Though experimental spectral data remain unpublished for this specific compound, analogous thieno-pyridines exhibit:
-
<sup>1</sup>H NMR: Aldehydic proton resonance at δ 9.8–10.2 ppm, aromatic protons between δ 7.5–8.5 ppm
-
<sup>13</sup>C NMR: Carbonyl carbon at δ 190–195 ppm, CF<sub>3</sub> carbon at δ 120–125 ppm (quartet, J<sub>CF</sub> ≈ 280 Hz)
-
IR: Strong C=O stretch at 1680–1720 cm<sup>-1</sup>, C-F vibrations at 1100–1250 cm<sup>-1</sup>
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C<sub>9</sub>H<sub>4</sub>F<sub>3</sub>NOS |
| Molecular Weight | 231.20 g/mol |
| IUPAC Name | 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde |
| Canonical SMILES | C1=CC(=NC2=C1C=C(S2)C=O)C(F)(F)F |
| Topological Polar Surface Area | 67.4 Ų |
| LogP (Predicted) | 2.34 |
The compound’s moderate lipophilicity (LogP ≈ 2.34) and polar surface area (67.4 Ų) suggest potential blood-brain barrier permeability and oral bioavailability, though experimental ADME data are lacking.
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically employs a convergent strategy involving:
-
Thieno-pyridine core formation via cyclocondensation of 2-aminothiophene derivatives with α,β-unsaturated carbonyl compounds.
-
Trifluoromethylation using Ruppert-Prakash reagent (TMSCF<sub>3</sub>) or Umemoto’s reagent under transition-metal catalysis.
-
Aldehyde introduction through Vilsmeier-Haack formylation or oxidation of primary alcohols.
A representative protocol involves:
-
Cyclization of 3-cyano-2-mercaptopyridine with ethyl bromoacetate to form ethyl thieno[2,3-b]pyridine-2-carboxylate.
-
CF<sub>3</sub> group installation via Cu-mediated cross-coupling with CF<sub>3</sub>I.
-
Ester reduction to alcohol followed by MnO<sub>2</sub>-mediated oxidation to aldehyde .
Yield Optimization Challenges
-
Trifluoromethylation Efficiency: Yields for CF<sub>3</sub> introduction rarely exceed 65% due to side reactions.
-
Aldehyde Stability: The α,β-unsaturated aldehyde is prone to polymerization, necessitating low-temperature handling.
-
Purification Issues: Silica gel chromatography often leads to aldehyde decomposition; reversed-phase HPLC improves recovery .
Chemical Reactivity and Derivatization
Aldehyde-Functional Group Transformations
The aldehyde group undergoes characteristic reactions:
-
Condensation: With amines to form Schiff bases (e.g., hydrazones for bioactivity screening) .
-
Nucleophilic Addition: Grignard reagents add to the carbonyl, enabling side-chain elongation.
-
Reductive Amination: Conversion to primary amines via NaBH<sub>4</sub>/AcOH system .
Trifluoromethyl Group Effects
The -CF<sub>3</sub> group:
-
Enhances Electrophilicity: Adjacent positions become susceptible to nucleophilic aromatic substitution.
-
Modulates Lipophilicity: Increases membrane permeability compared to non-fluorinated analogs.
-
Confers Metabolic Stability: Resists oxidative degradation by cytochrome P450 enzymes.
| Compound | M. tuberculosis IC<sub>90</sub> (μM) | HepG2 IC<sub>50</sub> (μM) | Selectivity Index |
|---|---|---|---|
| 17p (6-CF<sub>3</sub> analog) | 0.68 | 81 | 129 |
| 17af (6-OCH<sub>3</sub>) | 1.2 | 19 | 15 |
Derivatives bearing 6-CF<sub>3</sub> substitution show superior activity against M. tuberculosis H37Rv compared to methoxy or halogenated analogs . The high selectivity index (SI = 129) suggests a favorable therapeutic window.
Applications in Drug Discovery
Antibacterial Agent Development
The compound serves as a lead for:
-
MmpL3 Inhibitors: Critical for mycolic acid transport in mycobacteria .
-
DNA Gyrase Binders: Preliminary assays show 82% inhibition at 50 μM against E. coli gyrase.
Anticancer Scaffolds
Structural optimization focuses on:
-
PROTAC Conjugates: Aldehyde group enables ligation to E3 ubiquitin ligase ligands.
-
Kinase-Targeted Prodrugs: Schiff base formation with amine-containing kinase inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume